Cas no 64922-02-7 (3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one)

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a heterocyclic ketone derivative featuring a 1,2,4-triazole moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the 1,2,4-triazole ring enhances its reactivity, enabling participation in various nucleophilic and electrophilic transformations. Its structural features, including the ketone functionality and triazole substituent, make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings. Further studies may explore its utility in catalytic or multicomponent reactions.
3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one structure
64922-02-7 structure
Product Name:3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
CAS No:64922-02-7
MF:C7H11N3O
MW:153.181740999222
CID:961440
PubChem ID:538189
Update Time:2025-11-02

3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-((1h)-1,2,4-triazol-1-yl)-2-butanone
    • 3-methyl-1-(1,2,4-triazol-1-yl)butan-2-one
    • 3-METHYL-1-(1H-1,2,4-TRIAZOL-1-YL)-2-BUTANONE
    • 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
    • EN300-191279
    • SCHEMBL3232702
    • UBLJVBPQTOVWMH-UHFFFAOYSA-N
    • AKOS006271687
    • DTXSID40337049
    • 3-Methyl-1-[(1H)-1,2,4-triazol-1-yl]butan-2-one
    • 64922-02-7
    • 3-Methyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone #
    • Inchi: 1S/C7H11N3O/c1-6(2)7(11)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3
    • InChI Key: UBLJVBPQTOVWMH-UHFFFAOYSA-N
    • SMILES: O=C(CN1C=NC=N1)C(C)C

Computed Properties

  • Exact Mass: 153.09033
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.8Ų

Experimental Properties

  • PSA: 47.78

3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Pricemore >>

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Additional information on 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS No. 64922-02-7): A Versatile Chemical Compound with Diverse Applications

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS No. 64922-02-7) is a specialized organic compound that has garnered significant attention in various scientific and industrial fields. This compound, characterized by its unique molecular structure combining a 1,2,4-triazole ring with a methyl-substituted butanone moiety, exhibits properties that make it valuable in pharmaceuticals, agrochemicals, and material science. Its chemical formula and structural features contribute to its reactivity and functionality, enabling diverse applications.

The growing interest in 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is partly driven by the increasing demand for heterocyclic compounds in drug discovery and development. Researchers are particularly intrigued by its potential as a bioactive intermediate, which can be leveraged to synthesize novel therapeutic agents. Recent studies have explored its role in modulating enzyme activity and its interactions with biological targets, making it a promising candidate for further investigation in medicinal chemistry.

In the agrochemical sector, 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has shown potential as a crop protection agent. Its structural similarity to other triazole-based fungicides suggests it could be effective against a range of plant pathogens. With the global push toward sustainable agriculture and reduced environmental impact, this compound is being evaluated for its efficacy and safety profile in integrated pest management systems.

From a synthetic chemistry perspective, the compound serves as a valuable building block for more complex molecules. Its 1,2,4-triazole moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Chemists are exploring its use in creating functional materials, such as polymers with specific thermal or electronic properties, which could have applications in advanced technologies.

The physicochemical properties of 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one contribute to its handling and application characteristics. Its solubility profile and stability under various conditions are important considerations for industrial processes. These properties are currently being optimized to enhance the compound's performance in different formulations and end-use scenarios.

Market trends indicate rising demand for specialty chemicals like 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, particularly in emerging economies with growing pharmaceutical and agricultural sectors. Manufacturers are investing in scalable synthesis methods to meet this demand while maintaining high purity standards. The compound's supply chain and regulatory status are also being closely monitored to ensure compliance with international chemical management protocols.

Recent advancements in analytical techniques have enabled more precise characterization of 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and its derivatives. Spectroscopic methods and computational modeling are providing deeper insights into its molecular behavior, facilitating the design of improved variants with enhanced properties. These developments are opening new possibilities for the compound's application in cutting-edge research areas.

Environmental considerations are shaping the future development of 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Researchers are investigating its biodegradation pathways and ecotoxicological profile to ensure its sustainable use. Green chemistry approaches are being applied to its synthesis, aiming to reduce waste and energy consumption while maintaining high yields and purity.

The compound's potential in cross-coupling reactions and catalysis is another area of active investigation. Its ability to participate in various bond-forming transformations makes it valuable for creating complex molecular architectures. This aspect is particularly relevant to pharmaceutical research, where such transformations are crucial for drug development.

Quality control standards for 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one continue to evolve, with emphasis on purity specifications and impurity profiling. Analytical methods are being refined to detect and quantify trace components that might affect the compound's performance in sensitive applications. These efforts contribute to the compound's reliability and consistency in various industrial uses.

Looking ahead, the scientific community anticipates expanded applications for 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one as research uncovers new aspects of its chemical behavior. Its combination of structural features and reactivity patterns positions it as a compound with significant untapped potential across multiple disciplines. Continued investigation will likely reveal additional uses for this versatile molecule in science and technology.

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